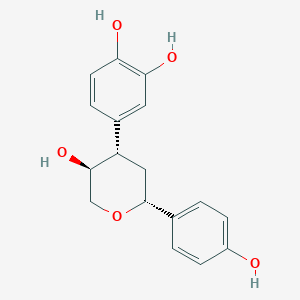

Hydroxysugiresinol

Description

Structure

3D Structure

Properties

CAS No. |

15215-12-0 |

|---|---|

Molecular Formula |

C17H18O5 |

Molecular Weight |

302.32 g/mol |

IUPAC Name |

4-[(2R,4S,5S)-5-hydroxy-2-(4-hydroxyphenyl)oxan-4-yl]benzene-1,2-diol |

InChI |

InChI=1S/C17H18O5/c18-12-4-1-10(2-5-12)17-8-13(16(21)9-22-17)11-3-6-14(19)15(20)7-11/h1-7,13,16-21H,8-9H2/t13-,16+,17+/m0/s1 |

InChI Key |

KTBMETYOQLNVNV-IAOVAPTHSA-N |

SMILES |

C1C(C(COC1C2=CC=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |

Isomeric SMILES |

C1[C@H]([C@@H](CO[C@H]1C2=CC=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |

Canonical SMILES |

C1C(C(COC1C2=CC=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |

Origin of Product |

United States |

Natural Occurrence and Biosource Research

Identification in Botanical Species and Genera

Hydroxysugiresinol has been successfully isolated and identified from the heartwood of the coastal redwood, Sequoia sempervirens. The heartwood of this species is renowned for its natural durability and distinct coloration, properties that are largely attributed to its chemical extractives. Several norlignans, including hydroxysugiresinol and the related compound sugiresinol (B1253288), are key components of these extracts. Their presence is a notable feature of the tree's heartwood chemistry.

The Japanese cedar, Cryptomeria japonica (Sugi), is a well-documented source of hydroxysugiresinol. The compound is particularly associated with the heartwood, where it plays a role in the characteristic coloration. Studies have shown that norlignans, such as hydroxysugiresinol and agatharesinol (B32622), are abundant in the heartwood but are not detected in the sapwood. This distinct distribution indicates that the biosynthesis and accumulation of these compounds are integral to the process of heartwood formation, or duraminization, where living sapwood cells undergo programmed cell death and the woody tissue becomes impregnated with protective secondary metabolites. The presence of these norlignans is also linked to the phenomenon of blackening in some Sugi heartwood. woodj.org

Norlignans are a recognized class of phytochemicals within the gymnosperms, particularly in the order Pinales (conifers). nih.gov While hydroxysugiresinol has been specifically identified in Sequoia sempervirens and Cryptomeria japonica, other related norlignans and lignans (B1203133) are found across various conifer genera, highlighting the taxonomic significance of these compounds. For instance, phytochemical analyses of Araucaria araucana have identified different lignans, such as secoisolariciresinol (B192356) and eudesmin, concentrated in its tissues. researchgate.net The specific profile of norlignans can vary significantly between species, reflecting distinct biosynthetic pathways and evolutionary adaptations. This variation underscores the importance of these compounds in the chemical taxonomy and defense strategies of conifers.

| Species | Common Name | Compound(s) Identified | Primary Location |

|---|---|---|---|

| Sequoia sempervirens | Coastal Redwood | Hydroxysugiresinol, Sugiresinol | Heartwood |

| Cryptomeria japonica | Sugi / Japanese Cedar | Hydroxysugiresinol, Agatharesinol | Heartwood |

| Araucaria araucana | Monkey Puzzle | Secoisolariciresinol, Lariciresinol, Matairesinol, Eudesmin | Knots, Branches, Stemwood |

Distribution and Accumulation within Plant Tissues

The accumulation of hydroxysugiresinol is highly specific within the plant's woody tissues. Research on the closely related norlignan agatharesinol in Cryptomeria japonica provides a detailed model for this distribution. Immunohistochemical studies have revealed that these norlignans are localized within the ray parenchyma cells of the heartwood. nih.gov These cells are responsible for synthesizing and storing secondary metabolites during the transition from sapwood to heartwood.

Furthermore, accumulations of these compounds have been observed on the inner surfaces of tracheid cell walls that are adjacent to the ray parenchyma. nih.gov This suggests a process where the norlignans are synthesized in the ray cells and then secreted or transported into the surrounding non-living tracheids, impregnating the cell walls. This impregnation is crucial for the durability of the heartwood. In contrast, these compounds are absent in the living sapwood and the axial parenchyma cells of the heartwood, indicating a highly regulated, tissue-specific biosynthesis. nih.gov

| Wood Zone | Tissue Type | Presence of Norlignans |

|---|---|---|

| Heartwood | Ray Parenchyma Cells | Present (Site of accumulation) |

| Adjacent Tracheid Walls | Present (Impregnation) | |

| Axial Parenchyma Cells | Absent | |

| Sapwood | All Tissues | Absent |

Ecological and Phytochemical Context of Norlignan Presence in Plants

Norlignans, including hydroxysugiresinol, are secondary metabolites that serve critical ecological functions for the plant. nih.gov As products of the phenylpropanoid pathway, they are part of a broad arsenal (B13267) of chemical defenses. nih.gov Their accumulation in the heartwood is a key strategy for protecting the non-living core of the tree from decay and insect attack.

The primary ecological role of these compounds is linked to their antimicrobial and antioxidant properties. nih.gov By impregnating the heartwood, norlignans render it resistant to pathogenic fungi and bacteria that would otherwise decompose the cellulose (B213188) and lignin (B12514952) structure. researchgate.netmpg.de This chemical barrier is essential for the longevity and structural integrity of large, long-lived trees like Sequoia and Cryptomeria. The presence of these extractives is a major factor in what is known as natural durability, a desirable quality in timber. The synthesis of these defense compounds is an adaptive trait, allowing conifers to thrive by ensuring the structural stability of their trunks over centuries. researchgate.net

Biosynthesis and Metabolic Pathway Elucidation

Investigation of Biosynthetic Precursors and Pathways

The biosynthesis of norlignans like hydroxysugiresinol originates from the phenylpropanoid pathway. nih.govresearchgate.net This pathway provides the fundamental building blocks for a wide variety of plant secondary metabolites. researchgate.net Key precursors in the biosynthesis of many lignans (B1203133) and norlignans are derived from the amino acid phenylalanine. frontiersin.orgrsc.orgtestbook.com

Research indicates that the biosynthesis of norlignans is under genetic control, as evidenced by the clonal variation in the content of related norlignans like agatharesinol (B32622) and sequirin C in Cryptomeria japonica. researchgate.net While the direct biosynthetic precursor to hydroxysugiresinol is sugiresinol (B1253288), the pathway leading to these norlignans is distinct from that of many common lignans which are dimers of coniferyl alcohol. rsc.orgnih.gov The formation of the norlignan skeleton itself is a subject of ongoing investigation, with evidence suggesting that hinokiresinol (B8260548) is not a direct precursor to agatharesinol, a related norlignan. researchgate.net

The accumulation of hydroxysugiresinol is often associated with heartwood formation in trees, a process involving the death of parenchyma cells and the deposition of extractives. kyoto-u.ac.jpresearchgate.net This suggests that the biosynthetic machinery for hydroxysugiresinol is activated in the transitional zone between sapwood and heartwood. researchgate.net

| Precursor Type | Specific Compound(s) | Role in Pathway |

| Primary Metabolite | Phenylalanine | Initial building block from the shikimic acid pathway. rsc.orgtestbook.com |

| Phenylpropanoid Pathway Intermediate | Cinnamic Acid, p-Coumaric Acid | Early intermediates in the general phenylpropanoid pathway. rsc.org |

| Norlignan Precursor | Sugiresinol | Direct precursor to hydroxysugiresinol through hydroxylation. nih.gov |

This table outlines the key precursors involved in the biosynthetic pathway leading to hydroxysugiresinol.

Enzymatic Conversion and Abiotic Transformation Mechanisms of Norlignans

The conversion of precursors into hydroxysugiresinol involves specific enzymatic reactions. The final step in the formation of hydroxysugiresinol is the hydroxylation of sugiresinol. nih.gov While the specific enzymes responsible for the entire norlignan biosynthetic pathway are not fully elucidated, the process is known to involve regio- and stereoselective enzymatic catalysis. nih.gov

Abiotic factors can also influence the transformation of norlignans. For instance, the process of withering in Cryptomeria japonica logs has been shown to lead to the generation of agatharesinol in the sapwood, suggesting that post-harvest conditions can trigger metabolic activity. affrc.go.jp Furthermore, abiotic stressors are known to induce the production of various secondary metabolites in plants, which could include norlignans. plos.orgnih.gov The enzymatic oxidation of related phenolic compounds can lead to the formation of dark, insoluble precipitates, a process that can be influenced by environmental conditions. oregonstate.edu

Research into the enzymatic mechanisms of lignan (B3055560) and norlignan biosynthesis has highlighted the role of unique enzymes in forming their characteristic carbon frameworks. nih.gov Dirigent proteins (DIRs), for example, are crucial in controlling the stereochemistry of lignan formation through the oxidative coupling of monolignols. rsc.orgbiorxiv.org While their exact role in norlignan biosynthesis is less clear, it is likely that a distinct set of enzymes governs the formation of the C17 norlignan skeleton.

In Situ Formation and Dynamic Regulation in Plant Materials

Hydroxysugiresinol, along with other norlignans, is formed in situ within specific tissues of the plant. In species like Cryptomeria japonica, the heartwood is the primary site of norlignan accumulation. researchgate.netchemecol.org The formation of these compounds is a key aspect of heartwood formation, contributing to its color and durability. researchgate.net

The regulation of hydroxysugiresinol biosynthesis appears to be dynamic and linked to developmental processes within the tree. The transition from sapwood to heartwood involves significant changes in cellular metabolism, leading to the synthesis and accumulation of extractives like hydroxysugiresinol. researchgate.net This process is under tight genetic and developmental control, as indicated by the consistent patterns of norlignan accumulation within a given species. researchgate.net

The dynamic regulation of metabolic pathways is a common feature in plants, allowing them to respond to both developmental cues and environmental stimuli. nih.gov The accumulation of hydroxysugiresinol in heartwood can be seen as a programmed developmental process that enhances the tree's defense against decay. kyoto-u.ac.jp

| Plant/Tissue | Observed Phenomenon | Significance |

| Cryptomeria japonica Heartwood | High concentration of hydroxysugiresinol and other norlignans. researchgate.netchemecol.org | Indicates heartwood as the primary site of biosynthesis and accumulation. |

| Cryptomeria japonica Withering Sapwood | Generation of agatharesinol. affrc.go.jp | Suggests that metabolic pathways for norlignans can be activated post-harvest. |

| Sequoia sempervirens | Reported presence of hydroxysugiresinol. nih.gov | Broadens the known distribution of this compound. |

This table summarizes the in situ formation and regulation of hydroxysugiresinol in different plant materials.

Biotechnological Approaches for Norlignan Production and Enhancement

The unique biological activities of lignans and norlignans have spurred interest in their biotechnological production. phcogrev.com Plant cell and tissue cultures offer a potential alternative to the extraction of these compounds from natural sources, which can be inefficient and unsustainable. plos.orgphcogrev.com

Several strategies are being explored to enhance the production of lignans and related compounds in vitro. These include:

Metabolic Engineering: This involves the introduction of key biosynthetic genes into a heterologous host or the modification of existing pathways to increase the flux towards the desired product. frontiersin.org For example, the heterologous production of lignans has been demonstrated in plants like Nicotiana benthamiana and Forsythia species. frontiersin.orgnih.gov

Elicitation: The use of elicitors, such as methyl jasmonate and coronatine, can stimulate the production of secondary metabolites in plant cell cultures. mdpi.com This strategy has been successfully applied to enhance lignan production in Linum species. mdpi.com

Precursor Feeding: Supplying biosynthetic precursors to cell cultures can sometimes boost the yield of the final product. phcogrev.com

Optimization of Culture Conditions: Modifying factors such as light, nutrients, and hormones can significantly impact the growth and productivity of plant cell cultures. frontiersin.org

While much of the research in this area has focused on lignans like podophyllotoxin (B1678966) and sesamin, the principles and techniques are applicable to the production of norlignans like hydroxysugiresinol. frontiersin.orgphcogrev.com The development of efficient biotechnological production systems for hydroxysugiresinol would require a more complete understanding of its biosynthetic pathway and the identification of the key regulatory enzymes.

Isolation and Advanced Characterization Methodologies in Research

Extraction and Chromatographic Separation Techniques

The initial step in studying hydroxysugiresinol involves its extraction from plant material, followed by purification using various chromatographic methods.

Selective Solvent Extraction Methodologies from Biomass

Solvent extraction is a fundamental technique for isolating hydroxysugiresinol and other phenolic compounds from biomass, such as the heartwood of Cryptomeria japonica (Sugi) mrs-j.orgjst.go.jpchemecol.org. The choice of solvent is critical for selectively extracting the target compound.

Methanol (B129727) is a commonly used solvent for this purpose. mrs-j.orgchemecol.org The process typically involves extracting small pieces of heartwood with hot methanol (around 55°C) over several days to ensure thorough extraction. researchgate.net This initial methanol extract contains a mixture of compounds, including hydroxysugiresinol, other norlignans, and terpenoids. mrs-j.orgchemecol.org

Further fractionation of the initial extract is often necessary. A common approach involves partitioning the methanol extract between different solvents. For instance, the extract can be fractionated into neutral, acidic, and ethyl acetate-insoluble fractions. mrs-j.org Hydroxysugiresinol, being a phenolic compound, is typically found in the acidic fraction. mrs-j.org This selective extraction based on the compound's acidic nature helps to separate it from neutral compounds like terpenoids. mrs-j.orgscispace.com The general principle of solvent extraction relies on the differential solubility of compounds in two immiscible liquid phases to separate them from a mixture. researchgate.netsxkinetics.commdpi.com

Advanced Chromatographic Fractionation and Purification Strategies

Following initial solvent extraction, advanced chromatographic techniques are employed to isolate and purify hydroxysugiresinol from the complex mixture of extracted compounds.

Column Chromatography: This is a widely used method for the initial separation of compounds from the crude extract. kaiseisha-press.ne.jpscribd.com The extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. scribd.comybotech.com Separation is achieved based on the differential adsorption of the compounds to the stationary phase. In the context of hydroxysugiresinol isolation, column chromatography can be used to separate different classes of compounds, such as norlignans from other phenolics or terpenoids. kaiseisha-press.ne.jp

High-Performance Liquid Chromatography (HPLC): For final purification and quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice. oxfordindices.comshimadzu.comopenaccessjournals.comwikipedia.org HPLC offers high resolution and sensitivity, allowing for the separation of closely related compounds. oxfordindices.comshimadzu.com In the analysis of norlignans like hydroxysugiresinol, reversed-phase HPLC is often used, where a nonpolar stationary phase is paired with a polar mobile phase. affrc.go.jp By carefully selecting the column and the mobile phase composition, pure hydroxysugiresinol can be obtained. oxfordindices.comaffrc.go.jp The compound is detected as it elutes from the column using a detector, such as a UV detector, which measures the absorbance of the eluent at a specific wavelength. wikipedia.orgaffrc.go.jp

| Technique | Stationary Phase Example | Mobile Phase Example | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate Gradient | Initial fractionation of crude extract kaiseisha-press.ne.jpscribd.com |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Methanol-Water Gradient | Final purification and quantification oxfordindices.comaffrc.go.jp |

Spectroscopic and Hyphenated Techniques for Structural Elucidation

Once a pure sample of hydroxysugiresinol is obtained, its chemical structure is determined using a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules, including the carbon skeleton and the connectivity of atoms. mdpi.commagritek.com Both ¹H NMR and ¹³C NMR are crucial for the structural analysis of hydroxysugiresinol. jst.go.jporegonstate.edu

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. ismar.org In the ¹H NMR spectrum of hydroxysugiresinol triacetate, specific signals can be assigned to the various protons in the molecule. For example, a triplet observed at a specific chemical shift can be assigned to the axial proton at the C6 position, and the coupling constant (J value) provides information about the spatial relationship with neighboring protons. jst.go.jp Broad multiplets can indicate the axial positions of protons at C3 and C4. jst.go.jp

¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon framework of the molecule. magritek.comnp-mrd.org Each unique carbon atom in hydroxysugiresinol gives a distinct signal in the ¹³C NMR spectrum, allowing for the determination of the total number of carbon atoms and their chemical environments. jst.go.jporegonstate.edu

The combination of ¹H and ¹³C NMR data allows for the complete assignment of the structure of hydroxysugiresinol. jst.go.jp

Mass Spectrometry (MS) and Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.netresearchgate.netresearchgate.net When coupled with a separation technique like Gas Chromatography (GC-MS) or as part of an Evolved Gas Analysis system (EGA-MS), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. scispace.comaffrc.go.jpdrivendata.org

In the context of hydroxysugiresinol research, GC-MS has been used to identify and quantify norlignans in wood extracts. scispace.comaffrc.go.jp The sample is first vaporized and separated by the gas chromatograph, and then the individual components are analyzed by the mass spectrometer. scispace.com The resulting mass spectrum provides a molecular fingerprint that can be compared to known standards for identification. researchgate.net

Evolved Gas Analysis (EGA) is a technique where a sample is heated, and the gases that are evolved are analyzed. mooreanalytical.comeag.comprocess-insights.com When coupled with mass spectrometry (EGA-MS), it can provide information about the thermal decomposition of a material. mooreanalytical.comnetzsch.com This hyphenated technique can be used to study the composition of gases released from biomass upon heating, which can include fragments of larger molecules like hydroxysugiresinol. drivendata.orgmooreanalytical.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. brill.comjchps.comlibretexts.orgmasterorganicchemistry.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. libretexts.orgspecac.com An IR spectrum is a plot of the absorbed infrared radiation versus frequency or wavelength.

For hydroxysugiresinol, the IR spectrum would show characteristic absorption bands corresponding to the different functional groups in its structure. oregonstate.edubrill.com Key absorptions would include:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic hydroxyl groups.

Bands in the region of 1500-1600 cm⁻¹ due to C=C stretching vibrations within the aromatic rings.

Absorptions in the 1000-1300 cm⁻¹ region corresponding to C-O stretching vibrations.

These characteristic peaks help to confirm the presence of the key functional groups that define the structure of hydroxysugiresinol. specac.com

| Technique | Information Obtained | Example Application |

|---|---|---|

| ¹H NMR | Proton environment and connectivity ismar.org | Assignment of axial protons at C3, C4, and C6 jst.go.jp |

| ¹³C NMR | Carbon skeleton of the molecule magritek.com | Confirmation of the carbon framework jst.go.jporegonstate.edu |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern researchgate.net | Identification in wood extracts via GC-MS scispace.comaffrc.go.jp |

| Infrared (IR) Spectroscopy | Presence of functional groups libretexts.org | Identification of hydroxyl and aromatic groups oregonstate.edubrill.com |

Chemical Synthesis and Analogues Research

Total Synthesis Approaches for Hydroxysugiresinol

While a dedicated total synthesis for hydroxysugiresinol is not extensively documented in publicly available literature, the synthetic strategies for related norlignans and lignans (B1203133) provide a clear roadmap for how its synthesis could be achieved. The key challenge in synthesizing compounds like hydroxysugiresinol lies in the controlled formation of the bond between the phenylpropane (C6-C3) and phenylethane (C6-C2) units and the establishment of the correct stereochemistry at the chiral centers.

General approaches applicable to the synthesis of the hydroxysugiresinol scaffold would likely involve:

Convergent Synthesis: This strategy involves preparing the key fragments of the molecule (the substituted phenylpropane and phenylethane units) separately before joining them together in a late-stage coupling reaction. This approach allows for flexibility and efficiency.

Stereoselective Reactions: To control the 3D arrangement of atoms, chemists employ stereoselective reactions. This could include the use of chiral catalysts or auxiliaries to guide the formation of one specific stereoisomer over others. For instance, asymmetric hydrogenation or aldol (B89426) reactions are common methods for setting stereocenters.

Biomimetic Synthesis: This approach mimics the plausible biosynthetic pathway of the natural product. In nature, norlignans are believed to be formed through the oxidative coupling of phenylpropanoid precursors. researchgate.net A laboratory synthesis might replicate this process using oxidizing agents to couple the two aromatic units.

A potential synthetic route would begin with readily available starting materials like coniferyl alcohol or related phenolic compounds, which would be modified and coupled to construct the core norlignan skeleton. Subsequent functional group manipulations would then install the necessary hydroxyl and methoxy (B1213986) groups to yield the final hydroxysugiresinol molecule.

Design and Synthesis of Hydroxysugiresinol Analogues and Derivatives

The design and synthesis of analogues and derivatives of hydroxysugiresinol are aimed at exploring the structure-activity relationship (SAR) of this class of compounds. By systematically modifying the structure of the parent molecule, researchers can identify which functional groups are essential for its activity and potentially develop new compounds with improved characteristics.

Common strategies for creating analogues and derivatives include:

Modification of Phenolic Hydroxyl Groups: The hydroxyl (-OH) groups on the aromatic rings are common targets for modification. They can be converted into ethers (alkylation) or esters (acylation) to alter properties like solubility, polarity, and metabolic stability. For example, O-alkylation can be achieved by reacting the phenolic group with alkyl halides. researchgate.net

Alteration of Aromatic Substitution Patterns: Analogues can be created by changing the position or nature of the substituents on the aromatic rings. For instance, the methoxy (-OCH3) group could be moved to a different position or replaced with another group entirely.

Modification of the Carbon Skeleton: More complex analogues can be synthesized by altering the length or structure of the carbon chain connecting the two aromatic rings. This could involve adding or removing carbon atoms or introducing new functional groups like carbonyls or double bonds.

These synthetic modifications allow for the creation of a library of related compounds, which can then be screened to understand how structural changes affect their biological properties.

Stereochemical Synthesis and Assignment in Norlignan Analogues

Stereochemistry is a critical aspect of norlignan chemistry, as different stereoisomers of the same compound can have vastly different biological activities. kyoto-u.ac.jp The synthesis of norlignan analogues, therefore, requires precise control over the spatial arrangement of atoms at the chiral centers.

Stereoselective Synthesis: The goal of stereoselective synthesis is to produce a single, desired stereoisomer. This is often accomplished through asymmetric synthesis, which uses chiral elements to influence the outcome of a reaction. Key methods include:

Catalytic Asymmetric Reactions: Using small amounts of a chiral metal catalyst or an organocatalyst to direct the formation of a specific stereoisomer.

Substrate Control: Employing a starting material that is already chiral to direct the stereochemistry of subsequent reaction steps.

Reagent-Controlled Synthesis: Using a chiral reagent to deliver a functional group to one face of the molecule preferentially. For example, certain Lewis acids can control the stereochemical outcome of reactions to form specific trisubstituted tetrahydrofurans, a common core in lignans. nih.gov

Stereochemical Assignment: Once a compound is synthesized, its absolute configuration must be determined. This process, known as stereochemical assignment, uses various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The coupling constants (J-values) between adjacent protons can help determine their relative orientation (e.g., threo or erythro). For acyclic systems, larger coupling constants (e.g., >6.0 Hz) often suggest a threo configuration, while smaller values (<5.0 Hz) indicate an erythro configuration. mdpi.com Nuclear Overhauser Effect (NOESY) experiments can also reveal the spatial proximity of atoms. rsc.org

Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to separate enantiomers, allowing for the determination of enantiomeric excess (% ee) in a sample. mdpi.comnih.gov

Circular Dichroism (CD) Spectroscopy: This method measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum is highly sensitive to the molecule's stereochemistry and can often be compared to known compounds or computational models to assign the absolute configuration. mdpi.com

X-ray Crystallography: When a single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of its three-dimensional structure and absolute stereochemistry. rsc.org

These methods are essential tools for chemists working on the synthesis of hydroxysugiresinol and its analogues, ensuring that the relationship between a molecule's specific 3D structure and its function can be accurately studied.

Biological Activities and Preclinical Mechanistic Studies

In Vitro Biological Activity Investigations

In vitro studies provide a foundational understanding of a compound's biological effects in a controlled laboratory setting. These assays are crucial for dissecting the direct interactions of hydroxysugiresinol with cellular and molecular targets.

Cellular Assays and Cell Line Studies

The effects of hydroxysugiresinol have been examined using various cell culture systems, including lung cell cultures and primary cell cultures, to determine its impact on cellular processes.

Lung Cell Cultures: While specific studies on hydroxysugiresinol in lung cell cultures are not extensively detailed in the provided search results, the general methodology for such investigations is well-established. Researchers often utilize human lung adenocarcinoma cell lines or primary cells derived from malignant pleural effusions to assess the impact of compounds on cell proliferation and viability. nih.govdergipark.org.tr These assays typically involve treating the cells with varying concentrations of the test compound and measuring the outcomes using colorimetric assays like the WST-1 assay. nih.gov The use of three-dimensional (3D) lung cell cultures, such as spheroids, is also becoming more common to better mimic the in vivo environment. mdpi.combiocompare.com

Primary Cell Cultures: Primary cells, which are isolated directly from living tissues, are considered more representative of the in vivo physiological state compared to immortalized cell lines. atcc.orgmdpi.com These cultures are valuable tools for studying disease mechanisms and the effects of bioactive compounds. atcc.org The establishment of primary cultures from tumor tissues, for instance, allows for the investigation of patient-specific responses to potential therapeutic agents. dergipark.org.trscielo.org.mx Methodologies for establishing and maintaining primary cultures involve enzymatic digestion of tissues and cultivation in specialized media. dergipark.org.tr

Enzymatic Inhibition Studies and Interactions with Biological Systems

Investigations into the enzymatic inhibition properties of hydroxysugiresinol and its interactions with biological systems provide insights into its potential mechanisms of action.

Enzymatic Inhibition: Studies have explored the inhibitory effects of various natural compounds on different enzymes. For example, flavonoids have been screened for their ability to inhibit xanthine (B1682287) oxidase, an enzyme involved in uric acid production. mdpi.com The general approach involves immobilizing the target enzyme and then evaluating the inhibitory activity of the test compounds by measuring the reduction in enzyme activity. mdpi.com While direct studies on hydroxysugiresinol's inhibition of specific enzymes are not detailed in the provided results, its structural similarity to other bioactive lignans (B1203133) suggests it may possess inhibitory activity against certain enzymes. For instance, some natural products have been shown to inhibit wood-rotting fungi. dntb.gov.ua

Interactions with Biological Systems: The interaction of chemical compounds with biological systems is a complex process governed by physicochemical properties. nih.gov Surfactants, for example, can interact with macromolecules like proteins, lipids, and carbohydrates through hydrophobic and electrostatic forces. nih.gov Understanding these interactions is crucial for predicting the behavior and effects of a compound within a biological system. embopress.org The study of how compounds modulate signaling pathways and protein-protein interactions provides a deeper understanding of their biological effects. mdpi.com

Molecular and Cellular Mechanisms of Action in Controlled Environments

Elucidating the molecular and cellular mechanisms of action is a key objective of in vitro research. These studies aim to identify the specific signaling pathways and cellular processes affected by the compound.

Molecular Mechanisms: Research into the molecular action of natural compounds often involves investigating their effects on key signaling pathways. For instance, studies on other polyphenols have shown they can modulate pathways such as the NF-κB pathway, which is involved in inflammation. frontiersin.org These investigations often utilize techniques to measure the expression and activation of specific proteins and genes within the targeted pathways. rsc.org

Cellular Mechanisms: At the cellular level, the effects of a compound on processes like cell migration, proliferation, and apoptosis are examined. For example, the impact of bioactive compounds on the cell cycle of vascular smooth muscle cells has been studied to understand their role in intimal hyperplasia. frontiersin.org Techniques such as flow cytometry and various cell-based functional assays are employed to assess these cellular responses. akadeum.com The use of systems biology approaches, which integrate data from genomics, proteomics, and computational analysis, is also becoming increasingly important for a comprehensive understanding of a compound's effects. nih.gov

Preclinical In Vivo Model Studies of Biological Effects

Preclinical in vivo studies are essential for evaluating the physiological effects of a compound in a living organism, providing data that can bridge the gap between in vitro findings and potential human applications.

Studies in Plant Systems

The phytotoxic activity and plant growth regulatory effects of natural compounds are important areas of research, with implications for agriculture and weed management.

Phytotoxic Activity: Phytotoxicity refers to the ability of a compound to cause damage to plants. eppo.int Studies on the phytotoxic effects of natural compounds often involve bioassays on various crop and weed species to assess their impact on germination and growth. mdpi.com For example, the natural compound norharmane has been shown to have inhibitory effects on the germination and growth of specific weed species. mdpi.com

Plant Growth Regulation: Plant growth regulators (PGRs) are substances that can modify plant physiological processes. lainco.com Research in this area investigates how compounds can influence aspects like stem elongation, flowering, and fruit development. lainco.com The application of PGRs requires careful consideration of factors like dosage and timing to avoid phytotoxic effects such as foliage discoloration and stunting. ahdb.org.ukahdb.org.uk

Mammalian Preclinical Models for Pharmacological Activity and Mechanistic Insights

The use of mammalian models is a critical step in preclinical research to assess the pharmacological activity and understand the in vivo mechanisms of a compound.

Pharmacological Activity: Preclinical in vivo models, particularly in small animals like rodents and rabbits, are used to screen for the potential of biomaterials and compounds to enhance processes like bone formation. nih.gov These studies help in evaluating the proof-of-principle and safety of candidate therapeutic agents before any potential clinical testing. nih.gov

Mechanistic Insights: In vivo studies also provide valuable insights into the mechanisms of action of a compound within a complex biological system. By using genetically defined and humanized mouse models, researchers can validate therapeutic candidates in a context that better reflects human physiology. jax.org These models are instrumental in studying the effects of compounds on various disease states and understanding their impact on the immune system and other biological processes. jax.org

Structure Activity Relationship Sar Studies and Computational Approaches

Elucidation of Key Structural Determinants for Biological Activity

While specific SAR studies on hydroxysugiresinol are not extensively documented, an analysis of its structure allows for the identification of key determinants that likely govern its biological activity. The molecule possesses several critical features: a catechol group, a p-hydroxyphenyl group, a tetrahydropyran (B127337) ring, and multiple stereocenters.

Hydroxyl Groups: The phenolic hydroxyl groups, particularly the catechol (1,2-dihydroxybenzene) moiety, are significant. Catechols are known to be excellent hydrogen bond donors and can chelate metal ions. These groups are often crucial for antioxidant activity and for anchoring the molecule within the binding site of a target protein.

Tetrahydropyran Ring: This central ring structure provides a rigid scaffold that correctly orients the two aromatic rings in three-dimensional space. The ether oxygen within this ring can act as a hydrogen bond acceptor.

Stereochemistry: Hydroxysugiresinol has defined stereocenters. The specific spatial arrangement of its substituents is critical, as biological macromolecules like enzymes and receptors are chiral. Different stereoisomers would likely exhibit varied affinities and activities at a given target.

Hydrophobic Regions: The two phenyl rings provide significant hydrophobic character, which can contribute to binding affinity through hydrophobic interactions with nonpolar pockets in a target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that develops mathematical models to correlate the chemical structure of compounds with their biological activities. wikipedia.orgjocpr.com A QSAR model takes the form of an equation that relates molecular descriptors to activity, enabling the prediction of efficacy for new, unsynthesized compounds. medcraveonline.com Although no specific QSAR models for hydroxysugiresinol have been published, the framework for such an analysis can be described.

To build a QSAR model for hydroxysugiresinol and its derivatives, a set of physicochemical descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties. nih.gov The goal is to find which descriptors have the strongest correlation with a measured biological activity (e.g., IC₅₀). Key descriptors would include:

Lipophilicity: Often represented by LogP, this descriptor measures how well the compound partitions between an oily and an aqueous phase, affecting its ability to cross cell membranes.

Electronic Properties: Descriptors like the Hammett constant (σ) or atomic charges quantify the electron-donating or electron-withdrawing nature of substituents, which influences electrostatic interactions and reactivity.

Steric/Topological Properties: Parameters such as molecular weight, molecular volume, and topological polar surface area (TPSA) describe the size and shape of the molecule, which are critical for fitting into a binding site.

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors is crucial for specific interactions with biological targets.

The table below lists some theoretically computed physicochemical descriptors for hydroxysugiresinol.

| Descriptor | Definition | Computed Value for Hydroxysugiresinol |

|---|---|---|

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 302.32 g/mol |

| XLogP3 | A computed octanol/water partition coefficient (LogP), indicating lipophilicity. | 1.8 |

| Hydrogen Bond Donors | The number of hydrogens attached to electronegative atoms (O, N). | 4 |

| Hydrogen Bond Acceptors | The number of electronegative atoms (O, N) with lone pairs. | 5 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. | 90.2 Ų |

In a hypothetical QSAR study, variations in these descriptors across a series of hydroxysugiresinol analogues would be statistically correlated with their biological activities to generate a predictive model.

Three-dimensional QSAR (3D-QSAR) methods provide a more sophisticated analysis by considering the 3D structure of molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D-QSAR techniques. nih.govglobalresearchonline.net

CoMFA: This method calculates steric and electrostatic interaction fields around a set of aligned molecules. The resulting contour maps highlight regions where bulky groups (steric) or charged groups (electrostatic) would enhance or diminish biological activity. nih.gov For hydroxysugiresinol, a CoMFA model could reveal, for instance, that increasing steric bulk near the p-hydroxyphenyl ring is unfavorable, while adding a negative electrostatic potential near the catechol moiety is beneficial for activity.

CoMSIA: CoMSIA is an extension of CoMFA that calculates additional descriptor fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. globalresearchonline.netmdpi.com This provides a more detailed picture of the required properties for an active ligand. A CoMSIA model for hydroxysugiresinol derivatives might indicate that a strong hydrogen bond donor field is critical near the hydroxyl groups, while a hydrophobic field is favored in the regions of the phenyl rings.

Both methods produce visual contour maps that are invaluable for guiding rational drug design. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand how hydroxysugiresinol interacts with a specific biological target, molecular docking and molecular dynamics (MD) simulations are employed. mdpi.comnih.gov These methods simulate the binding process at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov A scoring function estimates the binding affinity for the predicted pose. frontiersin.org In a hypothetical docking study of hydroxysugiresinol into an enzyme active site, the simulation would likely predict key interactions, such as hydrogen bonds between the compound's hydroxyl groups and polar amino acid residues (e.g., Aspartate, Serine) and pi-pi stacking between its phenyl rings and aromatic residues (e.g., Phenylalanine, Tyrosine).

The following interactive table illustrates the types of interactions that could be identified in a molecular docking simulation of hydroxysugiresinol with a hypothetical protein target.

| Hydroxysugiresinol Moiety | Potential Interacting Residue | Interaction Type | Hypothetical Binding Energy Contribution |

|---|---|---|---|

| Catechol Hydroxyls | Aspartic Acid / Glutamic Acid | Hydrogen Bond (Donor) | -3.5 kcal/mol |

| p-Hydroxyphenyl Group | Phenylalanine / Tyrosine | Pi-Pi Stacking | -2.0 kcal/mol |

| Tetrahydropyran Oxygen | Serine / Threonine | Hydrogen Bond (Acceptor) | -1.5 kcal/mol |

| Phenyl Rings | Leucine / Valine | Hydrophobic Interaction | -1.0 kcal/mol |

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of binding, MD simulations predict the dynamic behavior of the ligand-protein complex over time. ejbio.orguni-miskolc.hu An MD simulation can confirm the stability of the binding pose predicted by docking, reveal how water molecules mediate interactions, and show conformational changes in the protein upon ligand binding. nih.govyoutube.com For hydroxysugiresinol, an MD simulation could demonstrate the stability of the hydrogen bond network formed by its catechol group and predict the flexibility of the p-hydroxyphenyl tail within the binding pocket.

Molecular Targets and Cellular Pharmacology Research

Identification of Specific Molecular Targets (e.g., Receptors, Enzymes, Proteins)

Research into the pharmacological actions of hydroxysugiresinol has begun to identify specific molecular entities with which it interacts. A primary molecular target identified for norlignans, the class of compounds to which hydroxysugiresinol belongs, is the enzyme Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov PTP1B is recognized as a key negative regulator of insulin (B600854) signaling pathways. nih.govnih.gov Overexpression or increased activity of PTP1B is associated with insulin resistance, and its inhibition is a therapeutic strategy for type 2 diabetes. nih.govnih.gov The interaction of hydroxysugiresinol with PTP1B suggests a role in modulating insulin sensitivity.

In addition to PTP1B, studies have indicated other enzymatic interactions. For instance, certain norlignans, such as cis-hinokiresinol, which is structurally related to hydroxysugiresinol, have demonstrated inhibitory activity on cyclic adenosine-3',5'-monophosphate phosphodiesterase (cAMP-PDE). scribd.com Furthermore, both sugiresinol (B1253288) and hydroxysugiresinol have been noted for their ability to inhibit the polymerization of methyl methacrylate (B99206), indicating an interaction with the components of this chemical process. scribd.com

The primary molecular targets for many therapeutic drugs are proteins, including enzymes, receptors, and ion channels. researchgate.netplos.org The identification of enzymes like PTP1B as a target for hydroxysugiresinol aligns with established drug discovery paradigms that focus on modulating the activity of specific proteins to achieve a therapeutic effect. gu.semanuscriptpoint.com

Table 1: Identified and Potential Molecular Targets of Hydroxysugiresinol and Related Norlignans

| Target Name | Target Class | Compound(s) | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Protein Tyrosine Phosphatase 1B (PTP1B) | Enzyme (Phosphatase) | Norlignans (general class) | Inhibition | nih.gov |

| Cyclic adenosine-3',5'-monophosphate phosphodiesterase (cAMP-PDE) | Enzyme (Phosphodiesterase) | cis-Hinokiresinol | Inhibition | scribd.com |

| Methyl Methacrylate Polymerization System | Chemical Process | Sugiresinol, Hydroxysugiresinol | Inhibition | scribd.com |

Investigation of Cellular Signaling Pathways and Regulatory Mechanisms

The interaction of hydroxysugiresinol with its molecular targets initiates cascades of downstream cellular signaling events. A significant area of research is its impact on the regulatory mechanisms of osteoclastogenesis, the process of osteoclast formation, which is critical in bone remodeling. plos.orgmdpi.com

Hydroxysugiresinol has been shown to inhibit osteoclastogenesis. This process is centrally regulated by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) signaling pathway. plos.orgfrontiersin.org The binding of RANKL to its receptor, RANK, on macrophage precursor cells triggers a series of intracellular signaling pathways essential for their differentiation into mature osteoclasts. frontiersin.org

Key signaling pathways modulated during this process include:

Mitogen-Activated Protein Kinase (MAPK) Pathway : The MAPK family, comprising extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 kinases, is crucial for transmitting signals from the cell surface to the nucleus. frontiersin.orgresearchgate.netemjreviews.com Activation of the MAPK pathway is a downstream event of RANKL signaling and is essential for osteoclast differentiation. researchgate.net By inhibiting osteoclastogenesis, hydroxysugiresinol likely interferes with the activation of one or more of these MAPK cascades.

NF-κB and NFATc1 Activation : RANKL signaling leads to the activation of the transcription factor NF-κB, which in turn induces the expression of the master transcription factor for osteoclastogenesis, the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). plos.orgfrontiersin.org The inhibition of osteoclast formation by hydroxysugiresinol suggests a potential interference with the NF-κB/NFATc1 signaling axis.

Furthermore, the inhibition of PTP1B by hydroxysugiresinol directly implicates it in the modulation of the insulin signaling pathway. PTP1B dephosphorylates the insulin receptor and its substrates, thus dampening the signal. nih.gov By inhibiting PTP1B, hydroxysugiresinol can enhance insulin signaling, a mechanism with potential relevance for metabolic regulation.

Advanced Pharmacological Characterization in Defined Cellular Systems

To elucidate the specific cellular effects of hydroxysugiresinol, researchers utilize defined in vitro cellular systems. These models allow for the detailed characterization of the compound's pharmacological activity under controlled conditions.

A primary cellular system used to study the anti-osteoclastogenic effects of hydroxysugiresinol is the murine macrophage cell line, RAW264.7 . plos.org These cells are derived from the monocyte/macrophage lineage and can be reliably differentiated into osteoclast-like cells upon treatment with RANKL. plos.org In this system, the efficacy of hydroxysugiresinol is quantified by measuring several parameters:

Osteoclast Formation : Counting the number of multinucleated, tartrate-resistant acid phosphatase (TRAP)-positive cells. plos.org

Gene Expression : Analyzing the expression levels of osteoclast-specific genes, such as Cathepsin K (CTSK), c-Fos, and NFATc1, using methods like qPCR. plos.org

Bone Resorption Activity : Assessing the ability of the formed osteoclasts to resorb bone material, often evaluated by culturing the cells on bone slices and examining the resorption pits with a scanning electron microscope. plos.org

The inhibitory effects of hydroxysugiresinol on PTP1B have been characterized in cellular systems relevant to insulin resistance, such as in muscle tissue. nih.gov In transgenic mice overexpressing PTP1B specifically in muscle, impairments in insulin-stimulated insulin receptor phosphorylation and downstream signaling are observed. nih.gov Such cellular and in vivo models are crucial for characterizing the ability of compounds like hydroxysugiresinol to reverse these defects by inhibiting PTP1B.

Table 2: Cellular Systems for Pharmacological Characterization

| Cellular System | Cell Type | Investigated Process | Key Assays | Reference(s) |

|---|---|---|---|---|

| RAW264.7 Cells | Murine Macrophage | Osteoclastogenesis | TRAP Staining, qPCR (CTSK, c-Fos, NFATc1), Bone Resorption Pits | plos.org |

| Muscle Cells (in vivo) | Skeletal Muscle | Insulin Signaling | Insulin Receptor Phosphorylation, PI3-Kinase Activity, Glucose Uptake | nih.gov |

Advanced Analytical Methodologies for Research and Quantification

Development of Highly Sensitive and Specific Analytical Methods for Complex Matrices

The analysis of hydroxysugiresinol, a lignan (B3055560) often found in complex natural product extracts, necessitates the use of sophisticated analytical techniques that can provide both high sensitivity for detecting low concentrations and high specificity to differentiate it from other structurally similar compounds.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) has emerged as a powerful tool for the analysis of lignans (B1203133) like hydroxysugiresinol. This technique offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC). The use of smaller particle sizes (typically sub-2 µm) in UHPLC columns results in higher separation efficiency, improved resolution, and faster analysis times. When coupled with a mass spectrometer, this technique provides an additional layer of specificity and sensitivity.

For the analysis of lignans, including those from Cryptomeria japonica, UHPLC-MS is a preferred method. The mass spectrometer can be operated in various modes, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), to selectively detect and quantify the target analyte, hydroxysugiresinol, even in the presence of a complex matrix. This high selectivity minimizes interference from other co-eluting compounds, which is a common challenge in the analysis of plant extracts. The high sensitivity of modern mass spectrometers allows for the detection and quantification of hydroxysugiresinol at very low concentrations.

Other Advanced Chromatographic and Spectroscopic Techniques

While UHPLC-MS is a dominant technique, other advanced methods can also be employed for the analysis of hydroxysugiresinol. Gas chromatography-mass spectrometry (GC-MS) can be a powerful technique for the analysis of lignans, often after derivatization to increase their volatility. Comprehensive two-dimensional liquid chromatography (LCxLC) offers enhanced separation capabilities for extremely complex samples, providing a higher peak capacity and resolution. mdpi.com

Spectroscopic techniques, while generally less specific than chromatographic methods for quantification in complex mixtures, can be used for structural elucidation and preliminary analysis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the unambiguous identification and structural characterization of isolated hydroxysugiresinol.

Method Validation for Research Applications

The validation of an analytical method is crucial to ensure that the generated data is reliable, accurate, and reproducible. The validation process involves a series of experiments designed to assess the performance characteristics of the method.

Specificity and Selectivity Assessment

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present. nih.gov For a method to be considered specific for hydroxysugiresinol, it must be demonstrated that the signal measured is solely from this compound and not from any other related substances, impurities, or matrix components. This is typically achieved by analyzing blank matrix samples, samples spiked with hydroxysugiresinol, and samples containing potential interfering compounds. In chromatographic methods, specificity is demonstrated by the separation of the hydroxysugiresinol peak from other components. The use of photodiode array (PDA) detectors can provide spectral information to confirm peak purity, while mass spectrometric detection offers even higher specificity through the monitoring of specific mass-to-charge ratios.

Selectivity refers to the ability of a method to distinguish between and quantify the analyte in the presence of other components in the sample. While often used interchangeably with specificity, selectivity is a more appropriate term for chromatographic methods that can separate and quantify multiple components in a single run.

Linearity and Range Determination

Linearity refers to the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

To determine the linearity of a method for hydroxysugiresinol, a series of calibration standards at different concentrations would be prepared and analyzed. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r) and the coefficient of determination (r²) are used to assess the quality of the linear fit. A value of r² close to 1.000 indicates a strong linear relationship.

Table 1: Representative Linearity Data for an Analytical Method

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 1.0 | 15234 |

| 5.0 | 75890 |

| 10.0 | 151023 |

| 25.0 | 378456 |

| 50.0 | 755123 |

| 100.0 | 1509876 |

This table presents hypothetical data to illustrate the concept of linearity.

Precision Analysis (Repeatability, Intermediate Precision, Reproducibility)

Precision is the measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is typically evaluated at three levels:

Repeatability (Intra-assay precision): This assesses the precision under the same operating conditions over a short interval of time. It is determined by performing multiple analyses of the same sample by the same analyst on the same instrument on the same day.

Intermediate Precision (Inter-assay precision): This expresses the within-laboratory variations, such as on different days, with different analysts, or different equipment.

Reproducibility: This assesses the precision between different laboratories (collaborative studies).

Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements.

Table 2: Representative Precision Data for an Analytical Method

| Concentration Level | Repeatability (RSD %) | Intermediate Precision (RSD %) |

|---|---|---|

| Low (5 µg/mL) | 1.8 | 2.5 |

| Medium (25 µg/mL) | 1.2 | 2.1 |

| High (75 µg/mL) | 0.9 | 1.8 |

This table presents hypothetical data to illustrate the concept of precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The limit of detection (LOD) and limit of quantitation (LOQ) are critical performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The determination of these parameters is essential for ensuring the accuracy and reliability of data, particularly when analyzing trace levels of hydroxysugiresinol in various samples.

The determination of LOD and LOQ for hydroxysugiresinol would involve the preparation of a series of calibration standards at decreasing concentrations. The LOD is often estimated as the concentration at which the signal-to-noise ratio is approximately 3:1, while the LOQ is typically established at a signal-to-noise ratio of 10:1. Alternatively, the LOD and LOQ can be calculated using the standard deviation of the blank responses or the standard deviation of the y-intercepts of the regression line from the calibration curve.

A summary of typical LOD and LOQ values for analytical methods used for related compounds is presented in the table below, illustrating the sensitivity that can be expected for hydroxysugiresinol analysis.

| Analytical Method | Compound | Matrix | LOD | LOQ |

| UPLC-MS/MS | Lignans | Plant Material | 0.1-10 µg/kg | 0.5-50 µg/kg |

| HPLC-UV | Lignans | Plant Extracts | 0.1-1 mg/L | 0.5-5 mg/L |

This table is representative of methods used for similar compounds and provides an estimation of achievable limits for hydroxysugiresinol.

Robustness Assessment of Analytical Procedures

Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. A robust method is crucial for ensuring consistent and reproducible results when the method is transferred between different laboratories, instruments, or analysts.

The robustness of an analytical method for hydroxysugiresinol would be assessed by systematically varying critical parameters and observing the effect on the analytical results. Key parameters to investigate for a high-performance liquid chromatography (HPLC) or UPLC-MS/MS method include:

Mobile Phase Composition: Varying the percentage of organic solvent and the pH of the aqueous phase.

Flow Rate: Introducing small changes to the flow rate of the mobile phase.

Column Temperature: Assessing the effect of slight temperature fluctuations.

Different Column Batches: Using columns from different manufacturing lots to evaluate consistency.

Different Instruments: Running the analysis on different HPLC or UPLC systems.

The effect of these variations on parameters such as peak area, retention time, and resolution would be statistically evaluated. A common approach is to use a design of experiments (DoE) methodology, such as a factorial design, to efficiently study the effects of multiple parameters simultaneously.

The table below outlines a hypothetical robustness study design for an HPLC method for hydroxysugiresinol.

| Parameter | Variation 1 | Nominal Value | Variation 2 |

| Mobile Phase pH | 3.3 | 3.5 | 3.7 |

| Organic Solvent (%) | 48% | 50% | 52% |

| Flow Rate (mL/min) | 0.9 | 1.0 | 1.1 |

| Column Temperature (°C) | 33 | 35 | 37 |

The results of the robustness assessment would identify the critical parameters that need to be carefully controlled to ensure the method's performance.

Application in Complex Biological and Environmental Matrices for Research

The quantitative analysis of hydroxysugiresinol in complex biological and environmental matrices is essential for understanding its bioavailability, metabolism, and environmental fate. Biological matrices such as plasma, urine, and tissues, as well as environmental samples like soil and water, present significant analytical challenges due to the presence of numerous interfering substances.

Effective sample preparation is a critical step to isolate hydroxysugiresinol from these complex matrices and minimize matrix effects. Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases to separate it from interfering components.

Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively retain the analyte while allowing interfering substances to pass through. The analyte is then eluted with a suitable solvent.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that combines salting-out extraction with dispersive solid-phase extraction for cleanup.

Following sample preparation, sensitive and selective analytical techniques such as UPLC-MS/MS are typically employed for the quantification of hydroxysugiresinol. The use of tandem mass spectrometry provides high selectivity by monitoring specific precursor-to-product ion transitions, which helps to minimize interferences from the matrix.

Research applications for the analysis of hydroxysugiresinol in complex matrices include:

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion of hydroxysugiresinol in animal models or human subjects.

Biomarker Discovery: Investigating the potential of hydroxysugiresinol and its metabolites as biomarkers for exposure to certain plant materials or for specific health conditions.

Environmental Monitoring: Assessing the presence and concentration of hydroxysugiresinol in soil, water, and other environmental compartments to understand its ecological impact.

The table below summarizes the application of analytical methods for related compounds in various complex matrices.

| Matrix | Sample Preparation | Analytical Method | Application |

| Human Plasma | LLE or SPE | UPLC-MS/MS | Pharmacokinetic studies |

| Human Urine | Dilution and filtration | UPLC-MS/MS | Metabolism studies |

| Plant Tissue | QuEChERS | HPLC-UV/MS | Phytochemical analysis |

| Soil | Pressurized Liquid Extraction | GC-MS | Environmental fate studies |

This table illustrates common approaches for the analysis of lignans in complex matrices, which are applicable to hydroxysugiresinol research.

Future Research Directions and Emerging Paradigms

Novel Biosynthetic Engineering Strategies for Enhanced Production

The limited availability of hydroxysugiresinol from natural sources necessitates the development of efficient and sustainable production methods. Biosynthetic engineering offers a promising avenue to overcome this challenge. Future research will likely focus on several key strategies:

Exploration of Undiscovered Biological Activities and Associated Mechanisms

While some biological activities of hydroxysugiresinol have been reported, a vast area of its pharmacological potential remains unexplored. Future investigations will likely delve into new therapeutic areas and elucidate the underlying mechanisms of action.

A summary of potential future research on the biological activities of hydroxysugiresinol is presented in the table below.

| Research Area | Rationale | Potential Application |

|---|---|---|

| Antiviral Activity | Many natural products, including some lignans, exhibit antiviral properties. drugtargetreview.com | Development of new antiviral agents. |

| Neuroprotective Effects | Antioxidant properties may protect against neuronal damage. researchgate.net | Therapeutics for neurodegenerative diseases. |

| Anti-inflammatory Action | Common activity for phenolic compounds. | Treatment of inflammatory disorders. |

| Anticancer Properties | Some related norlignans and other natural products have shown anticancer potential. researchgate.netdrugtargetreview.com | Discovery of new anticancer drug leads. |

Advanced Computational and Artificial Intelligence-Driven Approaches in Norlignan Research

The integration of advanced computational tools and artificial intelligence (AI) is set to revolutionize norlignan research, from drug discovery to understanding their complex biological roles.

Integration of Multi-Omics Data for Systems-Level Understanding of Hydroxysugiresinol's Roles

A systems biology approach, which integrates multiple layers of biological data ("multi-omics"), will be essential for a comprehensive understanding of how hydroxysugiresinol functions within a biological system. wikipedia.orgisbscience.org

Q & A

Q. What methodological approaches are recommended for isolating and identifying Hydroxysugiresinol from natural sources?

Hydroxysugiresinol isolation typically employs solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. For identification, combine spectroscopic methods: UV-Vis for phenolic groups, FT-IR for functional groups, and LC-MS for molecular weight confirmation. Ensure reproducibility by documenting solvent ratios, column packing materials, and elution gradients in detail .

Example Workflow Table:

| Step | Method | Parameters | Purpose |

|---|---|---|---|

| 1 | Solvent Extraction | 70% ethanol, 60°C, 2 hrs | Extract polyphenols |

| 2 | Fractionation | Silica gel column, hexane:EtOAc (8:2) | Separate compounds |

| 3 | LC-MS Analysis | C18 column, 0.1% formic acid | Confirm molecular weight |

Q. How can researchers validate the structural elucidation of Hydroxysugiresinol using NMR spectroscopy?

Use a combination of 1D (¹H, ¹³C) and 2D NMR (HSQC, HMBC) to assign proton and carbon signals. Cross-verify with existing literature on lignan analogs. For novel derivatives, computational modeling (DFT calculations) can predict NMR shifts to resolve ambiguities. Include raw spectral data in supplementary materials to enhance transparency .

Q. What are the standard protocols for screening Hydroxysugiresinol’s bioactivity in vitro?

Use cell-based assays (e.g., antioxidant: DPPH/ABTS; anti-inflammatory: TNF-α inhibition in macrophages). Normalize activity to positive controls (e.g., ascorbic acid) and report IC₅₀ values. Include triplicate measurements and statistical analysis (ANOVA) to ensure robustness .

Q. What are the key considerations for optimizing Hydroxysugiresinol synthesis in laboratory settings?

Focus on reaction conditions (temperature, catalysts) and purity assessment. Use TLC/HPLC to monitor reaction progress and recrystallization for purification. Compare yields across solvent systems (e.g., aqueous vs. organic) and document side products .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of Hydroxysugiresinol at the molecular level?

Employ transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed genes/proteins in treated cells. Validate targets via siRNA knockdown or CRISPR-Cas9. Use pathway analysis tools (KEGG, GO) to map biological networks. Address confounding variables by including multiple cell lines .

Q. What strategies resolve contradictions in Hydroxysugiresinol’s reported bioactivity across studies?

Conduct meta-analyses to identify variability sources (e.g., dose ranges, cell models). Replicate experiments under standardized conditions and use sensitivity analyses to test hypotheses. For example, if antioxidant activity conflicts, compare assays under identical oxidative stress conditions (e.g., H₂O₂ concentration) .

Q. How can green chemistry principles be applied to improve Hydroxysugiresinol synthesis?

Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Use catalytic systems (enzymatic or metal-free) to reduce waste. Evaluate sustainability via metrics like E-factor (kg waste/kg product) and atom economy .

Q. What computational tools are effective for predicting Hydroxysugiresinol’s pharmacokinetic properties?

Use QSAR models (e.g., SwissADME) to predict absorption, bioavailability, and toxicity. Molecular docking (AutoDock Vina) can simulate interactions with targets like COX-2 or NF-κB. Validate predictions with in vitro assays (e.g., Caco-2 permeability) .

Q. How should long-term stability studies for Hydroxysugiresinol formulations be designed?

Use ICH guidelines: test under accelerated conditions (40°C/75% RH) for 6 months. Monitor degradation via HPLC and identify products using HR-MS. Include kinetic modeling (Arrhenius equation) to extrapolate shelf life. Document storage container materials (e.g., amber glass vs. plastic) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.